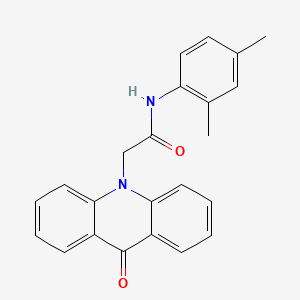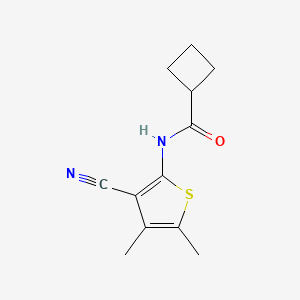
Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate, also known as DMMP, is a chemical compound that has gained significant attention in scientific research. It is a colorless liquid that is soluble in water and is used in various applications, including as a solvent and in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate is not fully understood. However, it is believed to act as a nucleophile and a Lewis base, which allows it to react with various electrophilic compounds. Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate is also known to undergo ring-opening reactions, which can lead to the formation of various products.
Biochemical and physiological effects:
Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not considered to be a carcinogen or mutagen. Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate is also not known to have any significant effects on the central nervous system or other physiological systems.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate has several advantages for use in lab experiments. It is a relatively inexpensive compound that is readily available. Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate is also a versatile reagent that can be used in a variety of reactions. However, there are also some limitations to using Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate in lab experiments. It is a highly reactive compound that can be difficult to handle, and it can also be sensitive to air and moisture.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate. One area of interest is the development of new synthetic methods for Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanism of action of Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate and its potential use in the synthesis of new compounds. Additionally, there is potential for the use of Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate in the development of new materials, such as polymers and coatings.
Conclusion:
In conclusion, Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate is a chemical compound that has gained significant attention in scientific research. It is a versatile reagent that is used in various applications, including as a solvent and in the synthesis of other chemicals. Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate has low toxicity and is not considered to be a carcinogen or mutagen. While there are some limitations to using Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate in lab experiments, it has several advantages and is a promising compound for future research.
Synthesemethoden
Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate can be synthesized through a variety of methods, including the reaction of 2,6-dimethylmorpholine with methyl acrylate or methyl methacrylate in the presence of a catalyst. Another method involves the reaction of 2,6-dimethylmorpholine with ethyl chloroformate in the presence of a base. The resulting product is then reacted with methanol to form Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate has been widely used in scientific research, particularly in the field of organic chemistry. It is used as a solvent in the synthesis of various chemicals, including pharmaceuticals, pesticides, and fragrances. Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate is also used as a reagent in the synthesis of chiral compounds and in the preparation of polymers.
Eigenschaften
IUPAC Name |
methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-7-5-11(6-8(2)14-7)9(3)10(12)13-4/h7-9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCRIKYQFUMXLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2,6-dimethylmorpholin-4-yl)propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[(4-Oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)amino]-4-phenyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7558309.png)

![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558321.png)
![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558327.png)
![[2-(4-nitroanilino)-2-oxoethyl] 3-(3-oxo-4H-quinoxalin-2-yl)propanoate](/img/structure/B7558332.png)
![6-[(4-Fluorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B7558334.png)

![1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B7558347.png)

![[2-(Cyclohexylmethylamino)-2-oxoethyl] 4-[[(3-chloro-4-fluorophenyl)sulfonylamino]methyl]benzoate](/img/structure/B7558379.png)
![[2-(Furan-2-yl)quinolin-4-yl]-morpholin-4-ylmethanone](/img/structure/B7558387.png)
![4-({[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B7558388.png)
![Ethyl 1,3-dimethyl-2,4-dioxo-7-phenyl-5-(pyridin-4-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7558399.png)
![N-[1-(3-bromophenyl)ethyl]methanesulfonamide](/img/structure/B7558403.png)